

Spectroscopic Profile of DL-Homoserine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Homoserine**

Cat. No.: **B555943**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **DL-Homoserine**, a non-proteinogenic α -amino acid. **DL-Homoserine** and its derivatives are of significant interest in various fields, including metabolic engineering and as precursors for the synthesis of valuable chemicals.^[1] This document presents key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, details generalized experimental protocols for these analytical techniques, and includes visualizations of relevant biochemical pathways and experimental workflows.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses of **DL-Homoserine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectral Data of **DL-Homoserine**

Solvent: D_2O , Frequency: 400 MHz

Chemical Shift (δ) ppm	Assignment	Coupling Constants (J) Hz
3.862	H-2 (α -proton)	$J(B,D)=4.8$ Hz, $J(B,E)=7.4$ Hz
3.785	H-4 (γ -protons)	
2.158	H-3 (β -proton)	
2.034	H-3 (β -proton)	

Data sourced from ChemicalBook.[\[2\]](#)

^{13}C NMR Spectral Data of L-Homoserine

Solvent: D_2O

While specific ^{13}C NMR data for the DL-racemic mixture was not readily available, data for the L-enantiomer provides valuable reference.

Chemical Shift (δ) ppm	Assignment
174.5	C-1 (Carboxyl)
58.9	C-4 (Methylene-OH)
54.1	C-2 (α -carbon)
34.3	C-3 (β -carbon)

Typical chemical shift ranges for similar structures can be found in various sources.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrum of DL-Homoserine

The mass spectrum of **DL-Homoserine** shows a molecular ion peak and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
44	100	$[\text{CH}_2(\text{NH}_2)]^+$
74	68.5	$[\text{M-COOH}]^+$
56	27.4	$[\text{C}_3\text{H}_4\text{O}]^+$
28	33.6	$[\text{CH}_2=\text{CH}_2]^+$ or $[\text{CO}]^+$
30	12.8	$[\text{CH}_2=\text{NH}_2]^+$
42	13.6	$[\text{C}_2\text{H}_2\text{O}]^+$
43	10.8	$[\text{C}_2\text{H}_3\text{O}]^+$
119	Not observed/very low	Molecular Ion $[\text{M}]^+$

Data compiled from NIST WebBook and ChemicalBook.[\[5\]](#) The fragmentation of amino acids often leads to the absence or very low intensity of the molecular ion peak.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of amino acids like **DL-Homoserine**. Specific parameters may need to be optimized based on the instrumentation and research objectives.

NMR Spectroscopy Sample Preparation and Analysis

- Sample Preparation:
 - Accurately weigh 5-25 mg of **DL-Homoserine** for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.
 - Add the appropriate volume of deuterated solvent (e.g., D_2O , DMSO-d_6). For **DL-Homoserine** data presented, D_2O was used.
 - Gently swirl or vortex the vial to ensure complete dissolution of the sample.

- If any particulate matter is present, filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.
- Securely cap and clearly label the NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ^1H and/or ^{13}C NMR spectra using standard pulse sequences.
 - Set appropriate acquisition parameters, such as the number of scans, relaxation delay, and spectral width.
- Data Processing:
 - Apply Fourier transformation to the raw free induction decay (FID) data.
 - Perform phase and baseline corrections to the resulting spectrum.
 - Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.
 - Identify the chemical shifts and coupling constants for peak assignment.

Mass Spectrometry Sample Preparation and Analysis

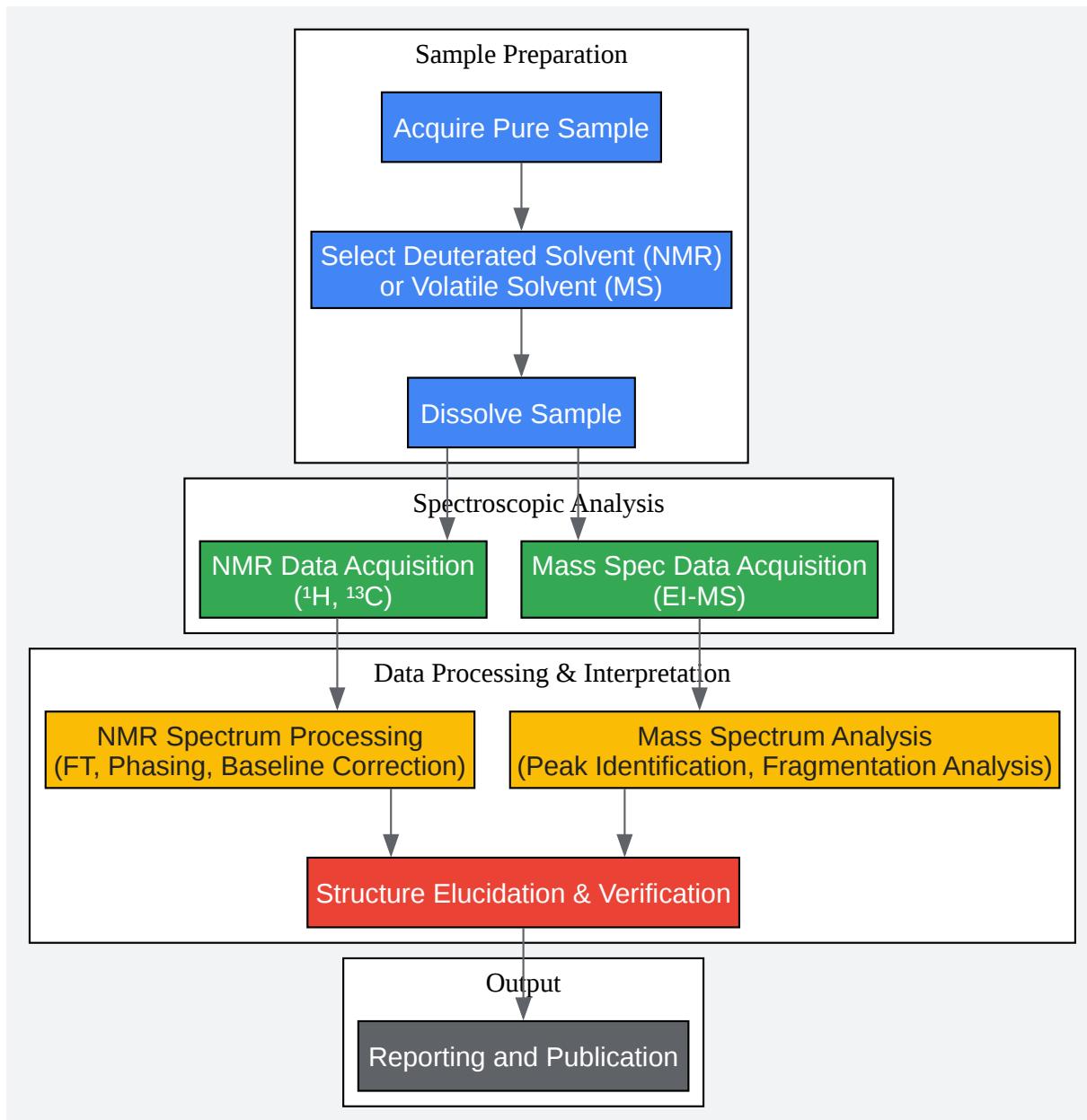
- Sample Preparation (for Electron Ionization):
 - Ensure the **DL-Homoserine** sample is pure and dry.
 - For direct inlet analysis, a small amount of the solid sample is placed in a capillary tube.
 - Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol, water) of high purity. Adding a small amount of formic acid can aid in ionization.

- Data Acquisition:
 - Introduce the sample into the mass spectrometer's ion source. For volatile compounds, this can be via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).
 - The sample is ionized using a high-energy electron beam (typically 70 eV for EI).
 - The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
 - The detector records the abundance of each ion.
- Data Analysis:
 - The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
 - Identify the molecular ion peak (if present) to determine the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. Specific mass losses can indicate the cleavage of particular functional groups.

Visualizations

Biosynthetic Pathway of L-Homoserine

L-Homoserine is a key intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine, originating from aspartate. The pathway is a critical component of cellular metabolism.



[Click to download full resolution via product page](#)

Biosynthetic pathway of L-Homoserine.

General Experimental Workflow for Spectroscopic Analysis

The logical flow for identifying and characterizing a chemical compound like **DL-Homoserine** using spectroscopic techniques involves several key stages, from sample preparation to data interpretation and final reporting.

[Click to download full resolution via product page](#)

Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolic Engineering of Escherichia coli for the Production of L-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DL-Homoserine(1927-25-9) 1H NMR [m.chemicalbook.com]
- 3. compoundchem.com [compoundchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. dl-Homoserine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of DL-Homoserine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555943#spectroscopic-data-of-dl-homoserine-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com